molecular formula C12H7Br2ClN2O2 B2790902 4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone CAS No. 303987-66-8

4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone

Cat. No. B2790902
CAS RN: 303987-66-8
M. Wt: 406.46
InChI Key: CSQCXGDMVZSXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone” is a chemical compound with the molecular formula C12H7Br2ClN2O2 . It is also known as 4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-2,3-dihydropyridazin-3-one .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 406.46 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone has been used in numerous scientific research applications. It has been used to study the biochemical and physiological aspects of enzyme activity, protein-protein interactions, and other biological systems. It has also been used to investigate the effects of various drugs on cellular pathways. Additionally, this compound has been used to study the effects of environmental toxins on cellular processes.

Mechanism of Action

The mechanism of action of 4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone is not fully understood. However, it is known to interact with enzymes and proteins to modify their activity and protein-protein interactions. It has been suggested that this compound may also interact with other molecules to modify their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of some enzymes, such as phosphatases, and to modify the activity of other enzymes, such as kinases. It has also been shown to modulate the activity of certain proteins, such as transcription factors, and to modify the protein-protein interactions of certain proteins.
Advantages and Limitations for Laboratory Experiments
The use of this compound in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic and has a low cost. However, there are also some limitations to the use of this compound in laboratory experiments. It has a low solubility in water and is not very soluble in organic solvents. Additionally, it is not very stable in the presence of light or heat.

Future Directions

There are many potential future directions for the use of 4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone in scientific research. It could be used to study the effects of environmental toxins on cellular pathways, as well as the effects of various drugs on cellular pathways. Additionally, it could be used to investigate the effects of various drugs on enzyme activity and protein-protein interactions. It could also be used to study the effects of various drugs on the regulation of gene expression. Finally, it could be used to study the effects of various drugs on the development and progression of various diseases.

Synthesis Methods

The synthesis of 4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone can be achieved through a two-step reaction. The first step involves the reaction of 4-chlorobenzaldehyde and 2-bromoacetophenone in an aqueous solution of sodium hydroxide to yield 4-chloro-2-bromoacetophenone. The second step involves the reaction of 4-chloro-2-bromoacetophenone with 2-amino-3-pyridinol in an aqueous solution of sodium hydroxide to yield this compound. The reaction is shown in the figure below.

properties

IUPAC Name

4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2ClN2O2/c13-9-5-16-17(12(19)11(9)14)6-10(18)7-1-3-8(15)4-2-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQCXGDMVZSXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C(=O)C(=C(C=N2)Br)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br2ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.